![molecular formula C8H9BO3 B14064562 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, a common synthetic route involves the use of 2-(2-bromo-phenyl)-propane-2-ol as a starting material, which is then reacted with n-butyl lithium and triisopropylborate under argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has a wide range of scientific research applications:
作用機序
The mechanism by which 3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol exerts its effects involves the inhibition of specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme essential for protein synthesis in fungi . This inhibition leads to the disruption of protein synthesis, ultimately resulting in the death of the microbial cells.
類似化合物との比較
Similar Compounds
- 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Uniqueness
3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit leucyl-tRNA synthetase sets it apart from other benzoxaboroles, making it a promising candidate for antimicrobial applications .
特性
分子式 |
C8H9BO3 |
|---|---|
分子量 |
163.97 g/mol |
IUPAC名 |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,10-11H,1H3 |
InChIキー |
CGWGNUUKRQJQKE-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


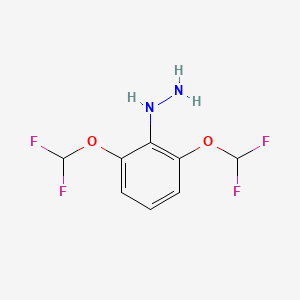
![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)

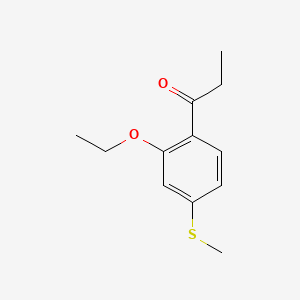

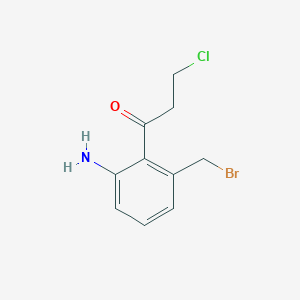

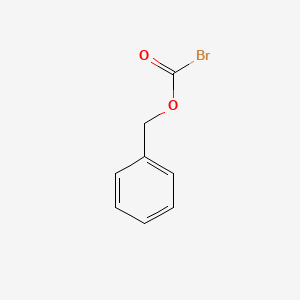
![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
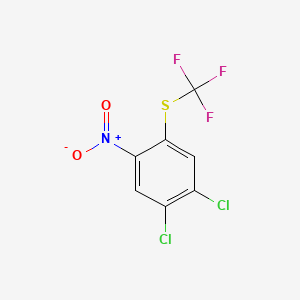
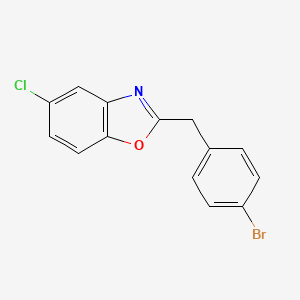
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
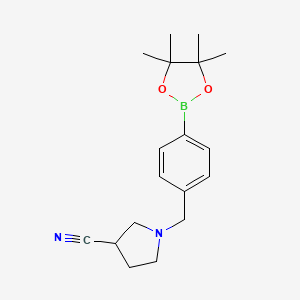
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
